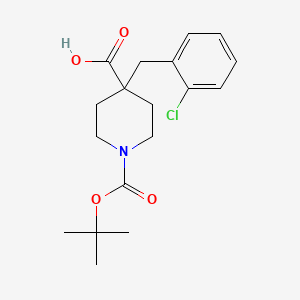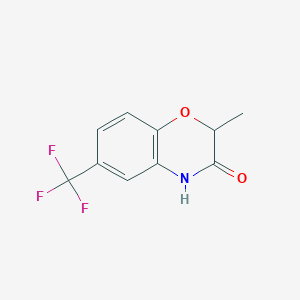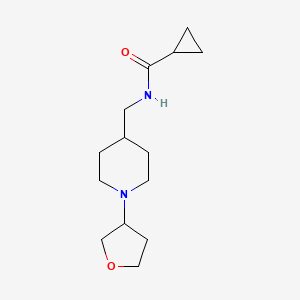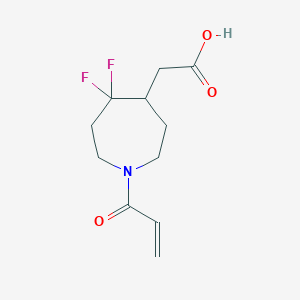
N,N-Diallyl-2-chloronicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-Diallyl-2-chloronicotinamide is a chemical compound . It contains a total of 29 bonds, including 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of N,N-Diallyl-2-chloronicotinamide has been investigated with density functional theory with B3LYP/6-311G(d) computations . The compound contains total 29 bond(s); 16 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 tertiary amide(s) (aromatic), and 1 Pyridine(s) .Scientific Research Applications
Polymerization and Radical Reactions
N,N-Diallyl-2-chloronicotinamide can participate in radical polymerization reactions. The study of diallyl monomers, including this compound, has been investigated using density functional theory. Notably, C-diallyl monomers exhibit the highest probability of homopolymerization. In neutral N-diallyl monomers, intramolecular hydrogen abstraction is more likely, while guanidinium salt derivatives favor cyclopolymerization due to the charged guanidinium fragment. These findings align with experimental data on the polymerization of N- and C-diallyl monomers .
Biocatalytic Hydrolysis
Enzymatic hydrolysis of chlorinated nicotinamides, including N,N-Diallyl-2-chloronicotinamide, has been explored. A superior AS family amidase has been identified for this purpose. The enzymatic production of 2-chloronicotinic acid from these compounds holds promise for various applications .
properties
IUPAC Name |
2-chloro-N,N-bis(prop-2-enyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-3-8-15(9-4-2)12(16)10-6-5-7-14-11(10)13/h3-7H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCUQVMYSWJVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diallyl-2-chloronicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2645891.png)
![1-Benzyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B2645892.png)


![4-butoxy-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2645896.png)
![4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline](/img/structure/B2645897.png)



![Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride](/img/structure/B2645901.png)
![ethyl 2-({[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2645907.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2645908.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2645911.png)
